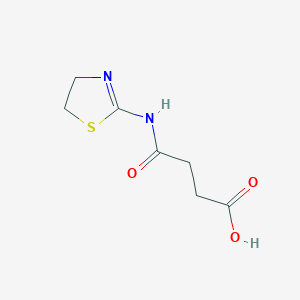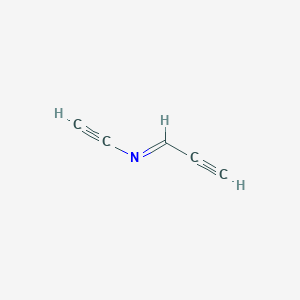
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple amino acids, including proline, lysine, ornithine, valine, and alanine. The presence of the diaminomethylidene group adds to its complexity and potential functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the synthesis of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification to ensure the final product’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues with reactive side chains.
Reduction: Reduction reactions may target specific functional groups within the peptide.
Substitution: Substitution reactions can occur at various positions, depending on the reactivity of the amino acid side chains.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction could result in the cleavage of such bonds.
科学的研究の応用
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
作用機序
The mechanism of action of L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to cell surface receptors, triggering downstream signaling pathways.
Protein-Protein Interactions: The peptide may modulate interactions between proteins, affecting cellular functions.
類似化合物との比較
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysyl-L-valyl-L-alanine: Lacks the diaminomethylidene group.
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-glycine: Contains glycine instead of alanine.
Uniqueness: The presence of the diaminomethylidene group in L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine distinguishes it from other similar peptides. This group can significantly impact the compound’s reactivity and interactions, making it a unique subject of study.
特性
CAS番号 |
255371-61-0 |
|---|---|
分子式 |
C48H90N16O10 |
分子量 |
1051.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C48H90N16O10/c1-29(2)38(45(71)57-30(3)47(73)74)63-43(69)34(18-7-11-25-52)60-42(68)35(19-12-27-56-48(53)54)61-40(66)32(16-5-9-23-50)58-39(65)31(15-4-8-22-49)59-41(67)33(17-6-10-24-51)62-44(70)37-21-14-28-64(37)46(72)36-20-13-26-55-36/h29-38,55H,4-28,49-52H2,1-3H3,(H,57,71)(H,58,65)(H,59,67)(H,60,68)(H,61,66)(H,62,70)(H,63,69)(H,73,74)(H4,53,54,56)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChIキー |
PCNVHTXFWRDZBY-IWLMWFOOSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
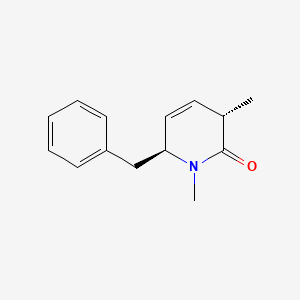

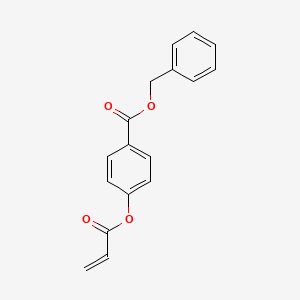
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
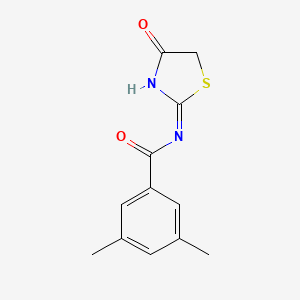
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)


